Thielavin J
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Overview
Description
Thielavin J is a natural product found in Agaricus and Thielavia with data available.
Scientific Research Applications
Antifouling Properties
Thielavin J, along with other compounds from the marine-derived fungus Thielavia sp. UST030930-004, has been studied for its antifouling activity against barnacle cyprids (Balanus (=Amphibalanus) amphitrite). The findings indicated that this compound, among other compounds, demonstrated notable antifouling effects, showcasing its potential application in marine biofouling management (Han et al., 2017).
Enzyme Inhibition Properties
This compound has been identified as an α-glucosidase inhibitor, indicating its potential role in managing diseases like diabetes. It was isolated from the endophytic fungus MEXU 27095 and was found to inhibit the enzyme α-glucosidase from Saccharomyces cerevisiae, presenting a higher inhibitory action compared to the control drug acarbose. Furthermore, this compound demonstrated inhibitory activity against α-glucosidase from Bacillus stearothermophilus, suggesting its potential as a therapeutic agent for managing blood sugar levels (Rivera-Chávez et al., 2013).
Telomerase Activity Inhibition
Research on fungus metabolites has highlighted the inhibitory effect of this compound on telomerase activity. The study discovered that this compound, along with another compound, could inhibit telomerase activity, which is crucial for understanding its potential in cancer treatment and the study of cellular aging (Togashi et al., 2001).
Properties
Molecular Formula |
C29H30O10 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C29H30O10/c1-11-9-18(30)15(5)23(31)21(11)28(35)39-25-14(4)13(3)22(26(37-8)17(25)7)29(36)38-19-10-12(2)20(27(33)34)24(32)16(19)6/h9-10,30-32H,1-8H3,(H,33,34) |
InChI Key |
RLLCMRPOSFZYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3)C)C(=O)O)O)C)OC)C)O)C)O |
Synonyms |
thielavin J |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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